2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide
Overview
Description
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound that belongs to the class of thiadiazolidines. It is characterized by a thiadiazolidine ring, which is a heterocyclic compound containing sulfur and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and its derivatives has been explored in several studies. For instance, substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides have been synthesized and shown to inactivate human leukocyte elastase and cathepsin G efficiently in a time-dependent manner . Additionally, N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides have been synthesized from primary amines, demonstrating the versatility of the thiadiazolidine scaffold in chemical synthesis . A general synthesis for chiral N-N' substituted 1,2,5-thiadiazolidine 1,1-dioxides has also been developed, starting with amino acids, sulfuryl chloride, and dibromoethane .
Molecular Structure Analysis
The molecular structure of 1,2,5-thiadiazolidine 1,1-dioxide derivatives has been determined through various methods, including X-ray crystallography. The crystal structure of one such derivative was solved, revealing the directionality of the hydrogen bond donor and acceptor groups within the cyclic scaffold . The molecular and crystal structures of other thiadiazolidine derivatives have also been elucidated, providing insights into the conformation and reactivity of these compounds .
Chemical Reactions Analysis
Thiadiazolidine derivatives undergo a variety of chemical reactions. For example, the reaction of thiadiazolidine-2-thiones with metal ions such as nickel(II), zinc(II), and cadmium(II) leads to the formation of metal complexes through rearrangement to Schiff bases . The reactivity of 1,2,5-thiadiazolidine 1,1-dioxide-derived thioethers with sulfuryl chloride has been studied, resulting in the formation of unexpected dimeric products . Furthermore, the reaction of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides with Grignard reagents followed by hydride reduction can generate unsymmetrical 1,2,5-thiadiazolidine 1,1-dioxides, which can be converted to vicinal diamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide and related compounds have been investigated. The pKa value of the N-H group in one of the derivatives was determined by NMR titration, indicating the basicity of the nitrogen atom in the ring . Crystallographic studies, along with molecular orbital calculations, have provided information on the electronic structure, conformation, and preferred sites of chemical reaction for these compounds . These studies contribute to a better understanding of the properties that govern the reactivity and potential applications of thiadiazolidine derivatives.
Scientific Research Applications
Crystallographic Studies and Molecular Orbital Calculations
Research has delved into the crystallographic study and molecular orbital calculations of thiadiazole derivatives, including 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide. These studies provide insights into the electronic structure, conformation, reactivity, and preferred sites of chemical reaction for these compounds, utilizing X-ray diffraction and ab initio MO calculations. Such investigations highlight the compound's potential in designing materials with specific electronic and reactive properties (Castellano et al., 2001).
Synthesis and Chemical Reactivity
Another area of research focuses on the synthesis of N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides from primary amines, showcasing methods to produce these compounds in good yields. This work is crucial for developing novel compounds with potential biological activities and exploring the reactivity of these sulfamides in various chemical contexts (Johnson, Jewell, & Lee, 2003).
Potential Inhibitors of Enzyme Activity
Investigations into 5-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides have identified these compounds as inhibitors of the enzyme protein tyrosine phosphatase 1B (PTP1B), suggesting a role in therapeutic applications targeting PTP1B-related diseases. The crystal structure analysis provides a foundation for understanding the compound's inhibitory mechanism and designing more effective inhibitors (Ruddraraju et al., 2015).
Catalyzed N-Arylation
The copper-catalyzed N-arylation of N5H-1,2,5-thiadiazolidine 1,1-dioxides derivatives (cyclic sulfamides) has been described, offering a method for producing N-arylated products with moderate to good yields. Such synthetic approaches are vital for the development of sulfamide-based pharmaceuticals and materials with enhanced properties (Dehamchia & Regainia, 2016).
Spectroscopic Characterization and Functional Studies
New thiadiazole 1,1-dioxide compounds have been synthesized and characterized, with studies focusing on their spectroscopic properties and potential applications. The spectroscopic characterization and density functional studies of these compounds enable the exploration of their electronic structures and potential applications in nonlinear optical materials and other technologically relevant areas (Alpaslan et al., 2018).
properties
IUPAC Name |
2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c1-5-3-2-4-8(5,6)7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFJRHFWDDLSJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439141 | |
Record name | 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
CAS RN |
67104-97-6 | |
Record name | 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,2,5-thiadiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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